molecular formula C20H25NO5 B4621618 N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide

Cat. No. B4621618
M. Wt: 359.4 g/mol
InChI Key: LVLZQWAKRNUKIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, condensation, hydrolysis, and further chlorination and condensation reactions. For instance, a synthesis method for a derivative involved starting with hexanedioic acid monomethyl ester, leading to a compound with a yield of up to 75.2%, suitable for large-scale industrial production (Lan-xiang, 2011). Another example includes the preparation of anti-emetic compounds through a series of reactions yielding purified material in significant yields from carbon dioxide (Wineholt et al., 1970).

Molecular Structure Analysis

The molecular structure of related compounds has been determined and confirmed by X-ray analysis, showcasing the importance of specific structural motifs for potential functionalization reactions (Al Mamari & Al Lawati, 2019). Structural analyses have also highlighted the influence of protonation on the geometry of certain derivatives, affecting the orientation of aromatic rings and the overall molecular conformation (Nitek et al., 2022).

Chemical Reactions and Properties

Reactions involving derivatives of N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide have shown a variety of outcomes, including the formation of heterocyclic compounds through interactions with different reactants under specific conditions (Kurihara et al., 1980). These reactions are crucial for understanding the chemical versatility and potential applications of these compounds.

Physical Properties Analysis

The physical properties of compounds related to N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide, such as solubility and thermal stability, have been studied. For example, aromatic poly(amide-imide)s derived from similar compounds exhibited amorphous nature, good solubility in organic solvents, and high thermal stability, with decomposition temperatures above 500°C (Behniafar & Haghighat, 2006).

Scientific Research Applications

Antiulcer Activity A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats. This research demonstrates the compound's significant antiulcer activity, providing insight into its potential therapeutic application in treating gastric ulcers (Hosokami et al., 1992).

Synthesis and Characterization of Novel Aromatic Polyimides The synthesis of new diamines and their polymerization with various anhydrides to create novel aromatic polyimides is detailed. This research is crucial for the development of materials with applications in high-performance polymers, highlighting the versatility and potential industrial applications of such chemical compounds (Butt et al., 2005).

Cognitive and Memory Performance Improvements Choline pivaloyl esters were evaluated for their effects on learning and memory impairments in rats, induced by scopolamine or lesions. The positive outcomes of this research suggest the compound's application in improving cognitive and memory deficits, potentially offering a therapeutic approach for related neurological conditions (Rispoli et al., 2004).

Cardiovascular Properties in Anti-ulcer Drug Research The cardiovascular activities of an anti-ulcer drug were investigated, revealing its ability to induce changes in arterial blood flow and cardiac contractility. This study provides valuable information on the cardiovascular effects of such compounds, which is essential for understanding their safety profile and therapeutic potential (Hirohashi et al., 1993).

properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-13-6-7-16(10-14(13)2)26-9-8-21-20(22)15-11-17(23-3)19(25-5)18(12-15)24-4/h6-7,10-12H,8-9H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLZQWAKRNUKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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